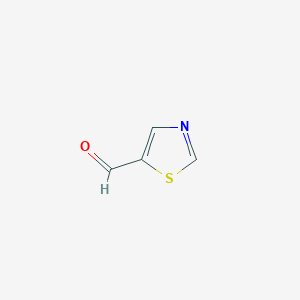

Thiazole-5-carboxaldehyde

Overview

Description

Thiazole-5-carboxaldehyde is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Thiazole-5-carboxaldehyde, like other thiazole derivatives, has been found to interact with a variety of biological targets. Thiazole derivatives have been reported to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to modulate the activity of many enzymes involved in metabolism . They can interact with DNA and proteins, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

This compound, as part of the thiazole family, may affect various biochemical pathways. Thiazole derivatives have been reported to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .

Pharmacokinetics

Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This compound is used in the synthesis of imidazoles with cardiomyocyte proliferation activity for heart disease treatments .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Biochemical Analysis

Biochemical Properties

Thiazole-5-carboxaldehyde has been found to interact with various enzymes, proteins, and other biomolecules, modulating their activity and playing a significant role in biochemical reactions . For instance, thiazole-based compounds have been shown to modulate the activity of many enzymes involved in metabolism .

Cellular Effects

This compound and its derivatives have been reported to exert various effects on cells and cellular processes . These compounds have demonstrated antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and nucleophilic substitution .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazole-5-carboxaldehyde can be synthesized through various methods. One common approach involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles . Another method includes the cyclization of ethyl isocyanoacetate with α-oxodithioesters in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene and ethanol .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The aldehyde is often dried over sodium sulfate and fractionated under vacuum to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Thiazole-5-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form thiazole-5-carboxylic acid.

Reduction: Reduction of this compound can yield thiazole-5-methanol.

Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Major Products:

Oxidation: Thiazole-5-carboxylic acid.

Reduction: Thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Thiazole derivatives, including thiazole-5-carboxaldehyde, have garnered attention for their anticancer properties. Several studies have demonstrated their efficacy against various cancer cell lines.

- Mechanism of Action : Thiazoles can inhibit key biological targets such as microtubule formation and enzyme-linked receptors, leading to apoptosis in cancer cells. For instance, compounds derived from this compound have shown promising results against HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cell lines through MTT assays .

-

Case Studies :

- Evren et al. (2019) synthesized novel thiazole derivatives that exhibited strong selectivity against cancer cell lines, with some compounds showing IC50 values as low as 23.30 mM .

- A study on indole-linked thiazoles revealed that certain derivatives displayed significant cytotoxicity, with IC50 values ranging from 10–30 µM against multiple cancer cell lines .

Antimicrobial Properties

This compound and its derivatives have been explored for their antimicrobial activities against a range of pathogens.

- Broad-Spectrum Activity : Research indicates that thiazole compounds can inhibit both bacterial and fungal growth. The presence of the thiazole ring enhances the interaction with microbial enzymes, disrupting their function .

- Example Studies :

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis, particularly in developing complex bioactive molecules.

- Intermediate for Drug Synthesis : It is used as an intermediate in the synthesis of various pharmaceuticals, including antibiotics like Cefditoren pivoxil .

- Synthetic Pathways : The compound can be transformed through various chemical reactions to yield derivatives with enhanced biological properties. For example, the reduction of thiazole esters to form aldehydes has been optimized for higher yields and purity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Comparison with Similar Compounds

Thiazole-5-carboxaldehyde can be compared with other thiazole derivatives, such as:

Thiazole-2-carboxaldehyde: Similar in structure but with the aldehyde group at the C-2 position, leading to different reactivity and applications.

Thiazole-4-carboxaldehyde: Another isomer with distinct chemical properties and uses.

Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Biological Activity

Thiazole-5-carboxaldehyde is a heterocyclic compound that has garnered significant attention in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocycles containing sulfur and nitrogen, known for their presence in various natural products and synthetic drugs. The thiazole ring is a versatile pharmacophore, contributing to the biological activity of numerous compounds, including those used in treating cancer, infections, and other diseases .

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Thiazole derivatives have shown promising results against various pathogens. For instance, certain thiazole compounds demonstrated significant antibacterial effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM .

- Anticancer Properties : Recent studies have highlighted the anticancer potential of thiazole derivatives. A novel compound, 2-(3-benzamidopropanamido)thiazole-5-carboxylate, exhibited micromolar inhibition of HSET (KIFC1), a target in cancer therapy, indicating its potential as an ATP-competitive inhibitor .

- Antioxidant Effects : Thiazoles have also been recognized for their antioxidant properties, which can protect cells from oxidative stress and damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can enhance their efficacy:

| Compound | Modification | Activity | Reference |

|---|---|---|---|

| 2c | NO₂ group | Antifungal against C. albicans | |

| 5b | OMe group | Antifungal against A. niger | |

| 18 | 2-methyl tetrazol-5-yl | HSET IC₅₀ = 27 nM |

Case Studies

- Inhibition of HSET : The discovery of a thiazole derivative that inhibits HSET demonstrates its potential in cancer therapy by inducing multipolar spindle formation in centrosome-amplified cancer cells . This study emphasizes the importance of thiazoles in targeting specific cellular mechanisms involved in cancer progression.

- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that specific modifications significantly improved their antimicrobial activity against resistant strains, highlighting the importance of chemical structure in developing effective antimicrobial agents .

Properties

IUPAC Name |

1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-2-4-1-5-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRLWHGLEJGMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378567 | |

| Record name | Thiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-32-3 | |

| Record name | 5-Thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential applications of Thiazole-5-carboxaldehyde in medicinal chemistry?

A1: this compound serves as a versatile building block for synthesizing various biologically active compounds. For example, it can be converted into imidazo[2,1-b]thiazole guanylhydrazones, a class of compounds exhibiting both antitumor and cardiotonic activities []. Additionally, derivatives like substituted Thiazole-5-carboxaldehydes and their Ylidenenitriles have shown promising antibacterial and antifungal properties [].

Q2: How does the structure of this compound contribute to its reactivity and subsequent derivatization?

A2: The presence of both an aldehyde group and a thiazole ring in this compound allows for diverse chemical transformations. The aldehyde group readily undergoes reactions like the Vilsmeier–Haack reaction, leading to formylated derivatives []. Additionally, it participates in Knoevenagel condensation reactions with active methylene compounds to form ylidenenitriles []. The thiazole ring itself can be further functionalized, contributing to the creation of diverse libraries of compounds.

Q3: Can you provide an example from the research papers of how this compound is used to synthesize more complex molecules with potential biological activity?

A3: Researchers have utilized this compound as a starting material to create imidazole–thiazole hybrid compounds []. The process involves reacting 2-Amino-4-hydroxy-phenyl-1,3-thiazole-5-carboxaldehyde (a derivative of this compound) with phenyl glyoxal or benzil to form imidazole-thiazole hybrids. These hybrids can then undergo further modifications, such as Schiff base formation and glucosylation, to generate a series of compounds with potential antimicrobial activity [].

Q4: What analytical techniques are typically employed to characterize this compound and its derivatives?

A4: Common characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C) for structural elucidation, Infrared (IR) spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for determining molecular weight. Researchers also utilize elemental analysis to confirm the elemental composition of newly synthesized compounds [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.